molecular formula C8H14N4 B1384564 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine CAS No. 1375472-98-2

1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Cat. No. B1384564
M. Wt: 166.22 g/mol
InChI Key: OVPAZKRGGDGVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine is a chemical compound . It’s a derivative of pyrazolo[3,4-b]pyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

The research on 1,2-dihydropyrido[3,4-b]pyrazines (1) highlights their role as mitotic inhibitors with significant antitumor activity in mice. The study developed routes for the synthesis of congeners of active imidazo[4,5-b]pyridine 3, through the cyclization of 4-(substituted amino)-5,6-diaminopyridines with ethyl orthoformate. Although the target compounds were less active than 1 and 3, their synthesis contributes to the broader understanding of anticancer agents in scientific research (Carroll Temple, J. Rose, R. Comber, & G. Rener, 1987).

Anti-inflammatory and Antimicrobial Agents

A study on 1H‐pyrazole derivatives synthesized four series starting from hydrazine derivatives and various compounds, which were then evaluated for their anti‐inflammatory and antimicrobial activities. Compound 6c emerged as the most active agent in the study, showing significant anti-inflammatory and antimicrobial potential without ulcerogenic effects, highlighting the potential of pyrazole derivatives in developing new therapeutic agents (A. Bekhit, H. Ashour, & A. Guemei, 2005).

Isocyanide and Ylidene Complexes of Boron

Research involving 2-(Trimethylsiloxy)phenyl isocyanide and triphenylborane led to the synthesis of isocyanide and ylidene adducts. This study not only provided insights into the structural complexities of these compounds but also opened avenues for exploring their potential applications in scientific research, such as in material sciences or catalysis (M. Tamm, A. Lügger, & F. Hahn, 1996).

Pyrazole Derivatives Synthesis

A novel approach to synthesizing pyrazole derivatives with potential antimicrobial and anti-inflammatory properties was detailed in a study. This research underscores the versatility of pyrazole derivatives and their significance in medicinal chemistry, offering a pathway to new drug discovery (Julia J. Neumann, Mamta Suri, & F. Glorius, 2010).

properties

IUPAC Name

1,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-5-4-9-7-6(2)11-12(3)8(7)10-5/h5,9-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPAZKRGGDGVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(N1)N(N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine
Reactant of Route 2
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine
Reactant of Route 3
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine
Reactant of Route 4
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine
Reactant of Route 5
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine
Reactant of Route 6
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.